tert-butyl 4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1(4H)-pyridinecarboxylate
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Overview
Description
tert-Butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1(4H)-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, the compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may serve as a lead compound in drug discovery and development .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1(4H)-pyridinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate is unique due to its specific structural features, such as the presence of the pyridine and pyrrole rings. These structural elements contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and target specificity .
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-16-10-11-17(2)24(16)20-9-7-6-8-19(20)18-12-14-23(15-13-18)21(25)26-22(3,4)5/h6-15,18H,1-5H3 |
InChI Key |
CLOGJUWMHNOZNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC=C2C3C=CN(C=C3)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C3C=CN(C=C3)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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